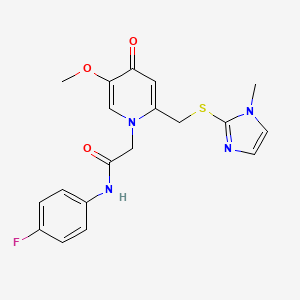
N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological effects, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C₁₃H₁₃FN₂O₂S, with a molecular weight of 280.32 g/mol. It has a melting point range of 121–123 °C, indicating its stability under standard laboratory conditions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃FN₂O₂S |
| Molecular Weight | 280.32 g/mol |
| Melting Point | 121–123 °C |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity.
Case Study:
In a study examining thiazole-integrated pyrrolidin-2-one analogues, compound 9 demonstrated an IC50 of 1.61 µg/mL against human glioblastoma U251 cells, suggesting that structural modifications can enhance the anticancer properties of similar compounds .
The proposed mechanism of action involves the inhibition of specific enzymes involved in tumor progression. The presence of the imidazole ring in the compound may contribute to its interaction with biological targets, influencing pathways related to cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly affect biological activity. For example:
- Fluorine Substitution: The introduction of fluorine at the para position on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Methoxy Group: The methoxy group on the pyridine ring has been associated with increased potency in anticancer assays.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits moderate anti-inflammatory properties alongside its anticancer effects.
Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(4-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide. For instance:
- Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching over 85% in some cases .
Other Potential Applications
Beyond oncology, there are indications that this compound may possess:
- Anti-inflammatory Properties : Preliminary studies suggest potential activity against inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study explored the anticancer properties of this compound. The study involved:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
This data indicates robust anticancer activity, warranting further investigation into its mechanisms and therapeutic potential .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related compounds, suggesting that modifications to the core structure could enhance efficacy against 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. Molecular docking studies indicated promising interactions with target sites .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methoxy-2-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-23-8-7-21-19(23)28-12-15-9-16(25)17(27-2)10-24(15)11-18(26)22-14-5-3-13(20)4-6-14/h3-10H,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSAUDFNAEAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













